molecular formula C26H30N4O2 B10812875 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide)

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide)

Cat. No.: B10812875
M. Wt: 430.5 g/mol
InChI Key: UWJCNBVLHMBKJR-UHFFFAOYSA-N
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Description

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring linked to benzene rings and dimethylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bis-amides and pyrimidine derivatives, such as:

Uniqueness

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-5-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-25(2,3)23(31)29-20-11-7-17(8-12-20)19-15-27-22(28-16-19)18-9-13-21(14-10-18)30-24(32)26(4,5)6/h7-16H,1-6H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJCNBVLHMBKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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